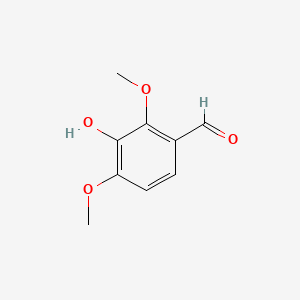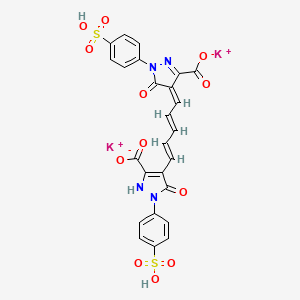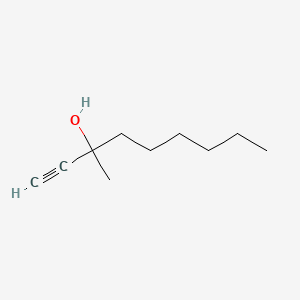
3-Metil-1-nonin-3-ol
Descripción general
Descripción
3-Methyl-1-nonyn-3-ol: is an organic compound with the molecular formula C10H18O and a molecular weight of 154.2493 g/mol . It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is also known by other names such as 3-Methyl-1-nonyne-3-ol .
Aplicaciones Científicas De Investigación
Chemistry: 3-Methyl-1-nonyn-3-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals , agrochemicals , and flavoring agents .
Biology: In biological research, this compound is used to study the effects of alkynes on cellular processes and enzyme activities . It can act as a probe to investigate the mechanisms of enzyme inhibition and protein interactions .
Medicine: therapeutic agents . Its derivatives are explored for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials . It is also employed in the production of polymers and resins .
Mecanismo De Acción
Target of Action
This compound, with the molecular formula C10H18O , is used in the synthesis of other compounds , but its specific biological targets remain to be identified.
Mode of Action
As a chemical intermediate, it may interact with various biological targets depending on the specific context of its use .
Result of Action
As a chemical intermediate, its effects would likely depend on the specific compounds it is used to synthesize .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of many compounds. It’s important to note that safety data sheets recommend avoiding formation of dust and aerosols, and ensuring adequate ventilation when handling this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-nonyn-3-ol typically involves the reaction of 3-methyl-1-nonyne with a suitable oxidizing agent to introduce the hydroxyl group. One common method is the hydroboration-oxidation reaction, where the alkyne is first treated with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of 3-Methyl-1-nonyn-3-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Methyl-1-nonyn-3-ol can undergo oxidation reactions to form corresponding or .
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alkenes, Alkanes
Substitution: Chlorides
Comparación Con Compuestos Similares
- 3-Methyl-1-nonyne
- 1-Nonyn-3-ol
- 3-Nonyn-1-ol
Comparison: 3-Methyl-1-nonyn-3-ol is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs . For instance, 3-Methyl-1-nonyne lacks the hydroxyl group, making it less polar and less reactive in hydrogen bonding interactions . Similarly, 1-Nonyn-3-ol and 3-Nonyn-1-ol differ in the position of the triple bond and hydroxyl group, affecting their chemical properties and applications .
Propiedades
IUPAC Name |
3-methylnon-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-4-6-7-8-9-10(3,11)5-2/h2,11H,4,6-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUXVWMAXIQKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279829 | |
| Record name | 3-Methyl-1-nonyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5430-01-3 | |
| Record name | NSC14257 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-1-nonyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
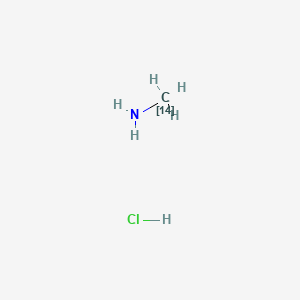

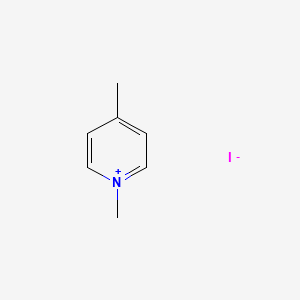

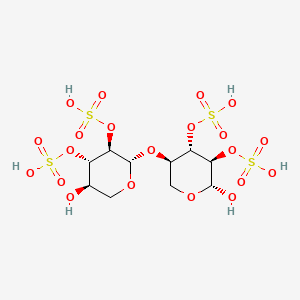
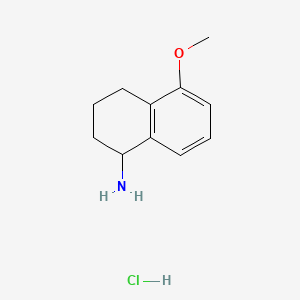


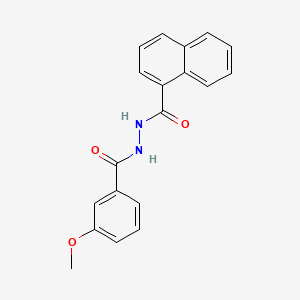

![Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B1597314.png)

